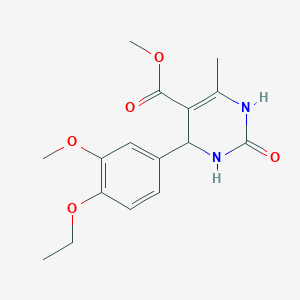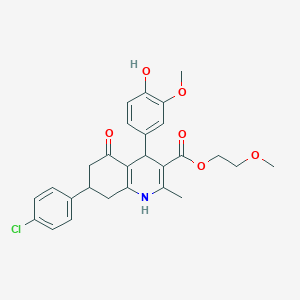![molecular formula C15H14O4 B5105997 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5105997.png)
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate is a chemical compound that belongs to the class of flavonoids. It is commonly known as acacetin and is found in various plants such as Damiana, Turnera diffusa, and Chrysanthemum morifolium. Acacetin has been widely studied for its potential pharmacological properties such as anticancer, anti-inflammatory, and antioxidant effects.
安全和危害
Sigma-Aldrich provides this compound to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
作用机制
Target of Action
Similar compounds have been shown to inhibit phosphodiesterase 2 (pde2) activity .
Mode of Action
It’s worth noting that pde2 inhibitors, like some structurally similar compounds, work by preventing the breakdown of cyclic adenosine monophosphate (camp) and cyclic guanosine monophosphate (cgmp) in cells . These cyclic nucleotides play crucial roles in various cellular processes, including the regulation of inflammation, smooth muscle relaxation, and neuroprotection .
Biochemical Pathways
These pathways regulate a variety of physiological processes, including memory and cognition, myocardial contractility, smooth muscle relaxation, and inflammatory responses .
Result of Action
生化分析
Biochemical Properties
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phosphodiesterase II, an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in inflammation and immune responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with phosphodiesterase II results in the inhibition of the enzyme’s activity, thereby affecting the levels of cyclic nucleotides within the cell . This modulation can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, which can influence its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or immunomodulatory actions. At higher doses, it can lead to toxic or adverse effects, including potential damage to tissues and organs. Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s metabolism may also influence its biological activity and duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating its mechanisms of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)19-14(12)8-10/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPAFLPZFLFUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-4-(2,5-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5105914.png)
![4-bromo-2-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5105918.png)

![5-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5105931.png)
![5-benzyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5105939.png)
![1-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5105952.png)
![3-[(4-fluorobenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5105957.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5105971.png)

![1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5105991.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106009.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)
